![molecular formula C11H9N7O3S B15290759 9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)
9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9-Acetylazathioprine involves several steps, starting with the preparation of azathioprine. Azathioprine is synthesized by reacting 6-mercaptopurine with 1-methyl-4-nitro-5-chloroimidazole. The acetylation of azathioprine is then carried out using acetic anhydride under controlled conditions to yield 9-Acetylazathioprine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
9-Acetylazathioprine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
9-Acetylazathioprine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to immunosuppression and the mechanisms of action of immunosuppressive drugs.
Medicine: Research on 9-Acetylazathioprine contributes to understanding its potential therapeutic uses and side effects in medical treatments.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
作用機序
The mechanism of action of 9-Acetylazathioprine involves its conversion to active metabolites that inhibit purine synthesis. This inhibition affects the proliferation of immune cells, leading to immunosuppressive effects. The compound targets molecular pathways involving enzymes such as thiopurine S-methyltransferase and xanthine oxidase, which play crucial roles in its metabolism and activity .
類似化合物との比較
9-Acetylazathioprine is similar to other azathioprine derivatives, such as 6-mercaptopurine and thioguanine. it is unique due to its acetyl group, which can influence its chemical properties and biological activity. Similar compounds include:
Azathioprine: The parent compound, widely used as an immunosuppressant.
6-Mercaptopurine: A metabolite of azathioprine with similar immunosuppressive properties.
Thioguanine: Another purine analogue with immunosuppressive effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties.
特性
分子式 |
C11H9N7O3S |
|---|---|
分子量 |
319.30 g/mol |
IUPAC名 |
1-[6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]ethanone |
InChI |
InChI=1S/C11H9N7O3S/c1-6(19)17-5-14-7-8(17)12-3-13-10(7)22-11-9(18(20)21)15-4-16(11)2/h3-5H,1-2H3 |
InChIキー |
KTKDAQHNMYTRJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


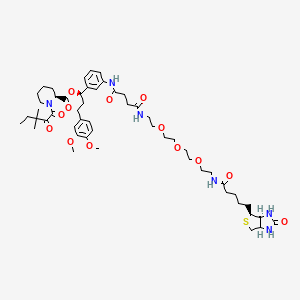

![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
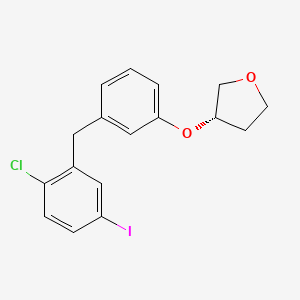
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
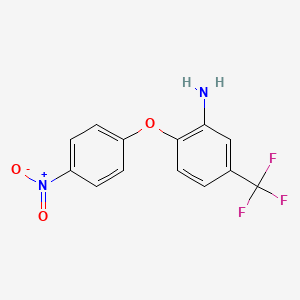
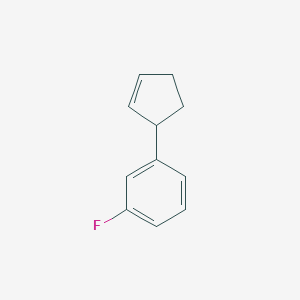
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
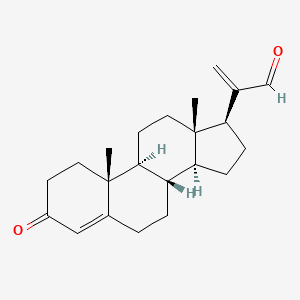
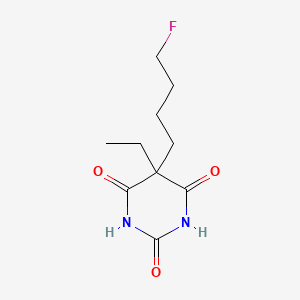
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
